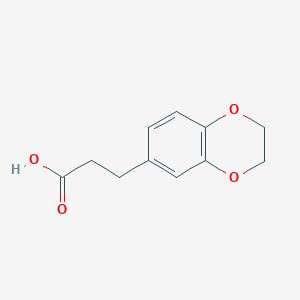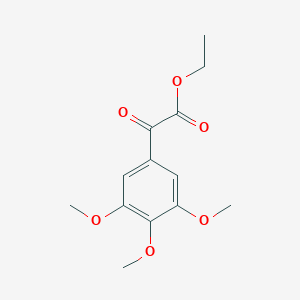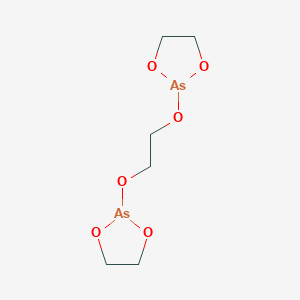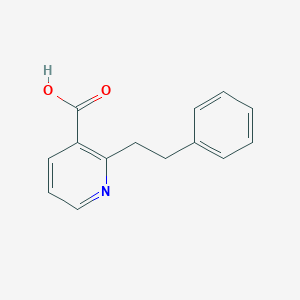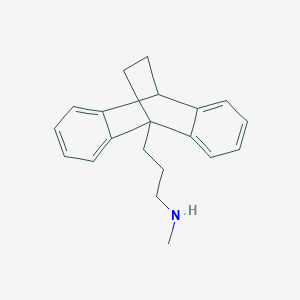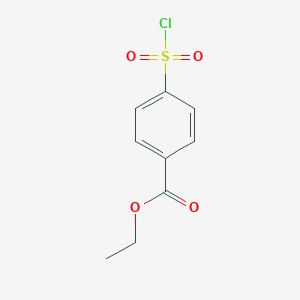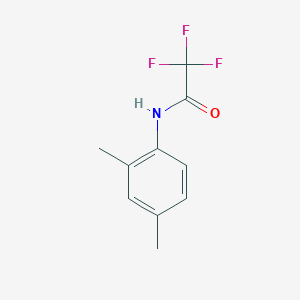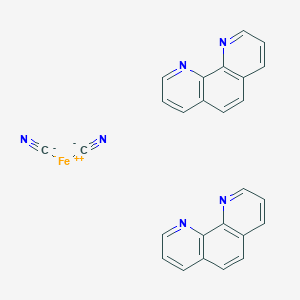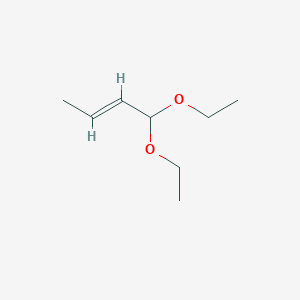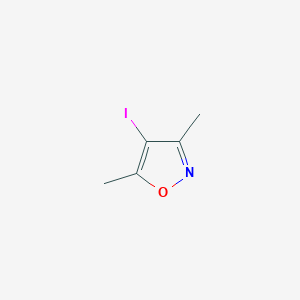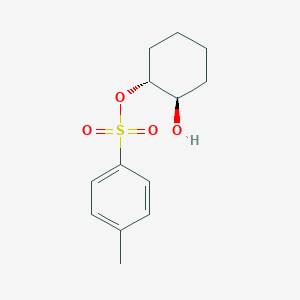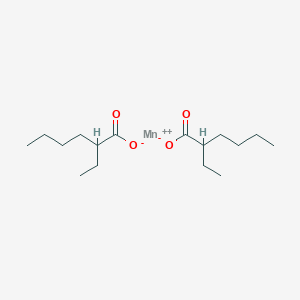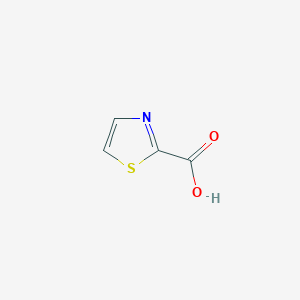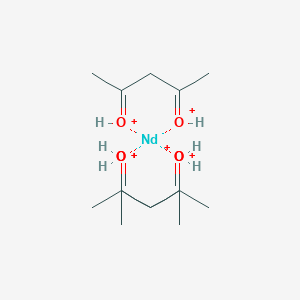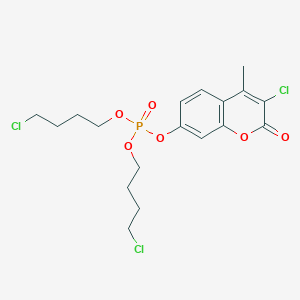
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Effets Biochimiques Et Physiologiques
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate in lab experiments is its fluorescence properties, which allow for easy detection and analysis. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for research on Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate. One direction is the development of new biosensors and detection methods using the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
In conclusion, Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-7-hydroxy-4-methylcoumarin with butyl chloroformate to form 3-chloro-7-(butyloxycarbonyloxy)-4-methylcoumarin. This intermediate is then reacted with bis(4-chlorobutyl)phosphate to produce the final product.
Applications De Recherche Scientifique
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been used in various scientific research applications. One such application is in the field of fluorescence sensing. The compound has been shown to exhibit fluorescence properties, making it useful in the detection of various analytes. It has also been used in the development of biosensors for the detection of enzymes and other biomolecules.
Propriétés
Numéro CAS |
14745-61-0 |
|---|---|
Nom du produit |
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate |
Formule moléculaire |
C18H22Cl3O6P |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
bis(4-chlorobutyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H22Cl3O6P/c1-13-15-7-6-14(12-16(15)26-18(22)17(13)21)27-28(23,24-10-4-2-8-19)25-11-5-3-9-20/h6-7,12H,2-5,8-11H2,1H3 |
Clé InChI |
MPSBJALJTVPVHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
Autres numéros CAS |
14745-61-0 |
Synonymes |
7-[bis(4-chlorobutoxy)phosphoryloxy]-3-chloro-4-methyl-chromen-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



